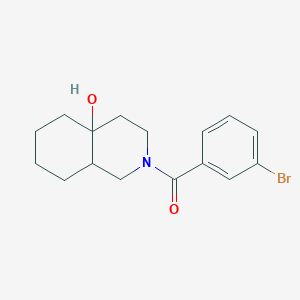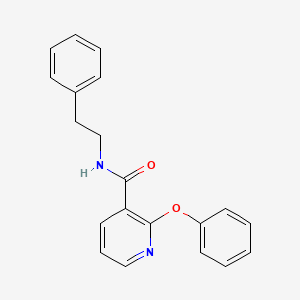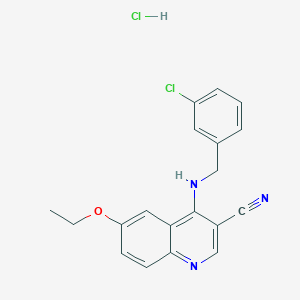
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone is a compound of interest in both pharmaceutical and chemical research It contains a bromophenyl group and a hydroxyoctahydroisoquinolin-2(1H)-yl group, linked via a methanone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone generally involves the following steps:
Formation of Bromophenyl Intermediate: : Starting with benzene, a bromination reaction introduces the bromine atom at the para position.
Construction of Octahydroisoquinoline: : The hydrogenation of isoquinoline yields octahydroisoquinoline.
Formation of the Hydroxy Group: : Introduction of the hydroxyl group at the 4a position is achieved via selective oxidation.
Coupling Reaction: : The final step involves coupling the 3-bromophenyl and 4a-hydroxyoctahydroisoquinoline intermediates via a carbonylation reaction.
Industrial Production Methods
Industrial-scale production typically follows similar synthetic routes but employs more robust conditions:
Catalysts: : Palladium or platinum catalysts are used to enhance reaction rates.
Optimized Conditions: : Higher pressures and temperatures are applied to maximize yields and efficiency.
Purification: : Industrial production also involves extensive purification steps, including crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone undergoes oxidation to form ketones and aldehydes.
Reduction: : The compound can be reduced to form alcohols and amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at the bromophenyl group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Sodium methoxide, lithium diisopropylamide.
Major Products
Oxidation Products: : Corresponding ketones and aldehydes.
Reduction Products: : Alcohols and amines.
Substitution Products: : Varied substituents replacing the bromine atom.
Aplicaciones Científicas De Investigación
Chemistry
Used as a precursor in the synthesis of complex organic molecules, serving as an intermediate in the construction of elaborate chemical structures.
Biology
In biological research, this compound is investigated for its potential as a ligand in protein binding studies and enzyme inhibition assays.
Medicine
Explored for its therapeutic properties, particularly in the development of new pharmaceutical agents targeting neurological and cardiovascular conditions.
Industry
Applied in the manufacturing of specialty chemicals and advanced materials, offering unique properties for polymer and material science applications.
Mecanismo De Acción
Mechanism
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors, influencing biological pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes involved in metabolic pathways.
Receptor Binding: : Potential to bind to specific receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
(3-chlorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
(3-fluorophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
(3-iodophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone
Uniqueness
What sets (3-bromophenyl)(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)methanone apart is its bromine atom, which can influence its reactivity and interaction with biological systems, potentially leading to unique therapeutic effects.
This detailed overview should provide a comprehensive understanding of this compound, from its preparation to its applications and mechanisms of action
Propiedades
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-(3-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrNO2/c17-14-6-3-4-12(10-14)15(19)18-9-8-16(20)7-2-1-5-13(16)11-18/h3-4,6,10,13,20H,1-2,5,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIMYYFNKNKBUAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC(=CC=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-METHYL-N-(2-METHYL-4-{2-METHYL-4-OXO-3H,4H-PYRIDO[2,3-D]PYRIMIDIN-3-YL}PHENYL)BENZAMIDE](/img/structure/B2497940.png)

![2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2497942.png)


![3-[(4-methylphenyl)methyl]-6-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2497946.png)

![ethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2497948.png)
![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)
![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)
